(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide
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Overview
Description
(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, including a chloro-fluorophenyl group, an imidazole ring, and an oxolane carboxamide moiety. Its unique configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the oxolane ring: This step often involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chloro-fluorobenzene derivative.
Attachment of the imidazole ring: This step may involve the use of a coupling reagent, such as EDCI or DCC, to form an amide bond between the oxolane carboxylic acid and an imidazole-containing amine.
Final purification: The crude product is typically purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the oxolane ring or the imidazole moiety under suitable conditions.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide or the aromatic ring.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding, which could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(4-chlorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(2R,3R)-2-(4-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide: Lacks the chlorine atom, potentially altering its chemical and biological activity.
(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]pyrrolidine-3-carboxamide: Contains a pyrrolidine ring instead of an oxolane ring, which may influence its conformational flexibility and interactions.
Uniqueness
The combination of the chloro-fluorophenyl group, imidazole ring, and oxolane carboxamide moiety in (2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2/c17-12-2-1-10(9-13(12)18)15-11(4-8-23-15)16(22)21-5-3-14-19-6-7-20-14/h1-2,6-7,9,11,15H,3-5,8H2,(H,19,20)(H,21,22)/t11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYSJAMSTBDRTD-ABAIWWIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)NCCC2=NC=CN2)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NCCC2=NC=CN2)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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